4-(chlorocarbonyl)-N,N-dimethylbenzamide CAS number and synonyms
4-(chlorocarbonyl)-N,N-dimethylbenzamide CAS number and synonyms
The following technical guide details the properties, synthesis, and applications of 4-(chlorocarbonyl)-N,N-dimethylbenzamide , a specialized acyl chloride intermediate derived from terephthalic acid.
[1]
Executive Summary
4-(Chlorocarbonyl)-N,N-dimethylbenzamide is a bifunctional aromatic building block characterized by two distinct carbonyl groups on a benzene ring: a stable dimethylamide at position 1 and a highly reactive acyl chloride at position 4.[1] This molecule serves as a critical electrophilic intermediate in the synthesis of complex pharmaceutical scaffolds, particularly where the N,N-dimethylbenzamide motif is required as a stable structural element.[1]
Due to the high reactivity of the acyl chloride moiety, this compound is frequently generated in situ from its stable acid precursor, 4-(dimethylcarbamoyl)benzoic acid . This guide focuses on the handling, generation, and application of this intermediate, distinguishing it clearly from the isomeric 4-(dimethylamino)benzoyl chloride.
Chemical Identity & Nomenclature[2][3][4]
Core Identification
| Parameter | Detail |
| Chemical Name | 4-(Chlorocarbonyl)-N,N-dimethylbenzamide |
| Common Synonyms | 4-(Dimethylcarbamoyl)benzoyl chloride; Terephthalic acid mono-dimethylamide chloride; p-(N,N-Dimethylcarbamoyl)benzoyl chloride |
| CAS Number (Precursor) | 34231-49-7 (Refers to the stable acid: 4-(dimethylcarbamoyl)benzoic acid) |
| CAS Number (Chloride) | Not widely indexed (Transient/Intermediate); often referenced via the acid CAS.[1][2][3] |
| Molecular Formula | C₁₀H₁₀ClNO₂ |
| Molecular Weight | 211.64 g/mol |
| SMILES | CN(C)C(=O)c1ccc(cc1)C(=O)Cl |
Structural Distinction (Critical)
Researchers must distinguish this compound from its "false friend," 4-(dimethylamino)benzoyl chloride (CAS 4755-50-4).[1]
-
Target Molecule: Cl-CO-C6H4-CON(Me)2 (Contains two carbonyls; derived from terephthalic acid).[1]
-
False Friend: Me2N-C6H4-COCl (Contains an amine and one carbonyl; derived from 4-dimethylaminobenzoic acid).[1]
Physicochemical Properties[1][2][3][4][6][7][8]
The properties below primarily reflect the stable acid precursor (CAS 34231-49-7), as the acyl chloride is typically generated and used immediately.[1]
| Property | Value (Acid Precursor) | Value (Acyl Chloride - Predicted) |
| Physical State | White to off-white solid | Moisture-sensitive solid or viscous oil |
| Melting Point | 169–172 °C | Lower than acid (est. 60–80 °C) |
| Solubility | DMSO, Methanol, dilute base | Dichloromethane, THF, Toluene (reacts with water/alcohols) |
| Reactivity | Stable weak acid | Highly electrophilic; hydrolyzes rapidly |
| Storage | Room temp, dry | Inert atmosphere (Ar/N₂), <4 °C |
Synthesis & Manufacturing
The synthesis of 4-(chlorocarbonyl)-N,N-dimethylbenzamide is a multi-step process starting from monomethyl terephthalate .[1] The direct reaction of terephthaloyl chloride with dimethylamine is difficult to control (leading to the bis-amide) and is therefore avoided.[1]
Synthetic Route[1]
-
Amidation: Monomethyl terephthalate reacts with dimethylamine to form methyl 4-(dimethylcarbamoyl)benzoate .[1]
-
Hydrolysis: The ester is hydrolyzed (LiOH/THF) to yield 4-(dimethylcarbamoyl)benzoic acid (CAS 34231-49-7).[1]
-
Chlorination: The acid is converted to the target acyl chloride using thionyl chloride (
) or oxalyl chloride.
Detailed Protocol (Step 3: Acid to Chloride)
Reagents: 4-(Dimethylcarbamoyl)benzoic acid (1.0 eq), Thionyl Chloride (1.5 eq), DMF (cat.), Toluene (solvent).
-
Setup: Charge a flame-dried round-bottom flask with 4-(dimethylcarbamoyl)benzoic acid and anhydrous toluene under nitrogen.
-
Addition: Add catalytic DMF (2-3 drops). Add thionyl chloride dropwise at room temperature.[1]
-
Reaction: Heat the mixture to reflux (80–110 °C) for 2–3 hours. Gas evolution (
, ) will be observed.[4] -
Workup: Once gas evolution ceases and the solid dissolves, cool the mixture.
-
Isolation: Concentrate in vacuo to remove excess
and toluene. The residue is the crude 4-(chlorocarbonyl)-N,N-dimethylbenzamide .[1]-
Note: Use immediately for the next coupling step without purification to prevent hydrolysis.
-
Synthesis Visualization
Caption: Step-wise synthesis from monomethyl terephthalate to the target acyl chloride.
Applications in Drug Development
This intermediate is used to introduce the 4-(dimethylcarbamoyl)phenyl motif into larger bioactive molecules.[1] This moiety is valuable in medicinal chemistry for:
-
Solubility Enhancement: The dimethylamide group improves aqueous solubility compared to a plain phenyl ring.
-
Hydrogen Bonding: The amide carbonyl acts as a hydrogen bond acceptor, influencing target binding affinity.
-
Metabolic Stability: The para-substitution pattern blocks metabolic oxidation at the 4-position of the aromatic ring.[1]
Common Reactions:
-
Amide Coupling: Reaction with primary/secondary amines to form asymmetric bis-amides (e.g., HDAC inhibitors).[1]
-
Friedel-Crafts Acylation: Reaction with electron-rich aromatics to form diaryl ketones.[1]
Safety & Handling
Signal Word: DANGER (for the acyl chloride) / WARNING (for the acid).
Hazard Identification
-
H314: Causes severe skin burns and eye damage (Acyl Chloride).
-
EUH014: Reacts violently with water (Acyl Chloride).
-
H315/H319: Causes skin/eye irritation (Acid Precursor).
Handling Protocols
-
Engineering Controls: All operations involving the acyl chloride must be performed in a fume hood to manage HCl and SO₂ off-gassing.[1]
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1]
-
Quenching: Quench excess acyl chloride with methanol or saturated sodium bicarbonate solution slowly in an ice bath.[1] Never add water directly to the concentrated chloride. [1]
References
-
ChemicalBook. (2025). 4-(dimethylcarbamoyl)benzoic acid Properties and CAS 34231-49-7. Retrieved from
-
PubChem. (2025).[5] Compound Summary: 4-(Dimethylamino)benzoyl chloride (Distinction Reference).[1] Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Terephthaloyl Chloride Derivatives. Retrieved from
-
Google Patents. (2011). Preparation method of terephthaloyl chloride (General Methodology). CN102225895A. Retrieved from
